5-phenyl-3-[(pyridin-2-ylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione
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Overview
Description
5-PHENYL-3-[(2-PYRIDYLAMINO)METHYL]-1,3,4-OXADIAZOLE-2(3H)-THIONE is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a phenyl group, a pyridylamino group, and an oxadiazole ring with a thione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-PHENYL-3-[(2-PYRIDYLAMINO)METHYL]-1,3,4-OXADIAZOLE-2(3H)-THIONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carbon disulfide and subsequent cyclization with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
5-PHENYL-3-[(2-PYRIDYLAMINO)METHYL]-1,3,4-OXADIAZOLE-2(3H)-THIONE can undergo various chemical reactions, including:
Oxidation: The thione moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The phenyl and pyridylamino groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of 5-PHENYL-3-[(2-PYRIDYLAMINO)METHYL]-1,3,4-OXADIAZOLE-2(3H)-THIONE is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic structure. The oxadiazole ring and thione moiety may play a crucial role in binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole: A related compound with similar structural features but lacking the phenyl and pyridylamino groups.
1,2,4-Triazole: Another heterocyclic compound with a similar ring structure but different nitrogen positioning.
Pyrazole: A five-membered ring compound with two adjacent nitrogen atoms.
Uniqueness
5-PHENYL-3-[(2-PYRIDYLAMINO)METHYL]-1,3,4-OXADIAZOLE-2(3H)-THIONE is unique due to the combination of its phenyl, pyridylamino, and oxadiazole-thione moieties. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Properties
Molecular Formula |
C14H12N4OS |
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Molecular Weight |
284.34 g/mol |
IUPAC Name |
5-phenyl-3-[(pyridin-2-ylamino)methyl]-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C14H12N4OS/c20-14-18(10-16-12-8-4-5-9-15-12)17-13(19-14)11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16) |
InChI Key |
IAYMTTZXZACOAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=S)O2)CNC3=CC=CC=N3 |
Origin of Product |
United States |
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